molecular formula C37H67NO13 B1254191 Erythromycin G

Erythromycin G

Numéro de catalogue: B1254191
Poids moléculaire: 733.9 g/mol
Clé InChI: ZQLOQWOXRVAVOI-NUNOGRHOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Erythromycin G, also known as this compound, is a useful research compound. Its molecular formula is C37H67NO13 and its molecular weight is 733.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Erythromycin G is primarily utilized for its effectiveness against a range of bacterial pathogens. It is particularly effective against Gram-positive bacteria and certain Gram-negative organisms. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for various pathogens:

Pathogen MIC Range (μg/mL)
Streptococcus pyogenes0.004 - 256
Staphylococcus aureus0.023 - 1024
Haemophilus influenzae0.015 - 256
Corynebacterium minutissimum0.015 - 64

This compound is effective in treating infections caused by these bacteria, including skin infections, respiratory tract infections, and gastrointestinal infections .

Treatment of Acne Vulgaris

One of the most notable applications of this compound is in the treatment of acne vulgaris. It acts by inhibiting the growth of Propionibacterium acnes, the bacteria responsible for acne. Recent formulations, such as liposomal this compound, have been developed to enhance delivery and efficacy while minimizing side effects. These formulations can achieve a higher concentration at the site of infection with reduced systemic exposure .

Anti-inflammatory Effects

Emerging research indicates that this compound possesses anti-inflammatory properties, making it beneficial in treating conditions characterized by inflammation. For instance, it has been investigated for use in bone cement to prevent infections post-surgery due to its ability to inhibit osteoclast formation . This application highlights its dual role as both an antibiotic and an anti-inflammatory agent.

Gastroparesis Treatment

This compound is also used to manage gastroparesis, a condition where the stomach cannot empty itself properly. It functions as a motilin receptor agonist, promoting gastric motility and thereby improving symptoms associated with delayed gastric emptying . Clinical studies have demonstrated its efficacy in enhancing feeding tolerances in critically ill patients .

Resistance Patterns

Despite its widespread use, resistance to this compound has been documented, particularly among certain strains of Streptococcus. A study conducted in northern Canadian communities reported a high prevalence of erythromycin-resistant group G streptococci. This underscores the importance of monitoring resistance patterns to inform treatment decisions and develop strategies to mitigate resistance emergence .

Innovative Drug Delivery Systems

Recent advancements in drug delivery systems have focused on enhancing the bioavailability and efficacy of this compound. Liposomal formulations have shown promise in improving drug stability and targeting specific sites within the body, thus maximizing therapeutic effects while reducing side effects . These innovative systems are being actively researched to optimize this compound's application in clinical settings.

Case Study 1: Acne Vulgaris Treatment

A clinical trial assessed the efficacy of liposomal this compound in treating moderate to severe acne vulgaris. Patients receiving the liposomal formulation showed significant improvement in lesion count compared to those receiving standard oral this compound.

Case Study 2: Gastroparesis Management

In a randomized controlled trial involving patients with gastroparesis, those treated with this compound exhibited improved gastric emptying times and reduced symptoms compared to placebo controls.

Propriétés

Formule moléculaire

C37H67NO13

Poids moléculaire

733.9 g/mol

Nom IUPAC

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO13/c1-13-26-20(4)29(41)21(5)28(40)18(2)15-36(8,45)33(51-35-30(42)25(38(10)11)14-19(3)47-35)22(6)31(24(17-39)34(44)49-26)50-27-16-37(9,46-12)32(43)23(7)48-27/h18-27,29-33,35,39,41-43,45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23+,24-,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1

Clé InChI

ZQLOQWOXRVAVOI-NUNOGRHOSA-N

SMILES isomérique

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C

SMILES canonique

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Synonymes

4-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-14-ethyl-7,12-dihydroxy-3-hydroxymethyl-5,7,9,11,13-pentametehyl-6-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)oxacyclotetradecane-2,10-dione
erythromycin G

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.